

In Vitro Characterization of BAY-826: A Technical Guide to TIE-2 Inhibition

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Compound of Interest

Compound Name: BAY-826

Cat. No.: B10786929

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of **BAY-826**, a potent and selective inhibitor of the TIE-2 receptor tyrosine kinase. The following sections detail the biochemical and cellular activity of **BAY-826**, comprehensive experimental protocols for key assays, and visual representations of the TIE-2 signaling pathway and experimental workflows.

Quantitative Data Summary

The inhibitory activity of **BAY-826** has been quantified through various in vitro assays, demonstrating its high affinity and selectivity for TIE-2.

Table 1: Biochemical Activity of BAY-826

Target	Assay Format	Parameter	Value (nM)
TIE-2	KINOMEScan	Kd	1.6[1][2]
TIE-1	KINOMEScan	Kd	0.9[1]
DDR1	KINOMEScan	Kd	0.4[1]
DDR2	KINOMEScan	Kd	1.3[1]
LOK (STK10)	KINOMEScan	Kd	5.9

Table 2: Cellular Activity of BAY-826

Cell Line	Assay	Parameter	Value (nM)	Stimulus
Human Umbilical Vein Endothelial Cells (HUVECs)	TIE-2 Autophosphorylation	EC50	1.3	Angiopoietin-1 (Ang-1)
Mouse Glioma Cells (SMA-497, SMA-540, SMA-560, GL-261)	TIE-2 Autophosphorylation	-	Inhibition at 1 μ M	Angiopoietin-1 (COMP-ANG-1) or Na ₃ VO ₄

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize **BAY-826** are provided below.

KINOMEscan™ Biochemical Binding Assay

This assay quantitatively measures the binding affinity of a test compound to a panel of kinases.

Principle: The assay is based on a competition binding format. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is quantified via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

Protocol:

- Affinity Resin Preparation:** Streptavidin-coated magnetic beads are incubated with a biotinylated small molecule active-site directed ligand for 30 minutes at room temperature. The beads are then washed to remove unbound ligand and blocked to reduce non-specific binding.
- Binding Reaction:** DNA-tagged TIE-2 kinase, the liganded affinity beads, and a dilution series of **BAY-826** (or DMSO as a vehicle control) are combined in a binding buffer in a 384-well plate.

- Incubation: The plate is incubated for 1 hour at room temperature with shaking to allow the binding reaction to reach equilibrium.
- Washing: The affinity beads are washed to remove unbound kinase and test compound.
- Elution: The bound kinase is eluted from the beads.
- Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.
- Data Analysis: The results are used to calculate the dissociation constant (Kd) of **BAY-826** for TIE-2.

Cellular TIE-2 Autophosphorylation Assay in HUVECs

This cell-based assay measures the ability of **BAY-826** to inhibit the Angiopoietin-1 (Ang-1) induced autophosphorylation of the TIE-2 receptor in a physiologically relevant cellular context.

Principle: Upon binding of its ligand Ang-1, the TIE-2 receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain. This phosphorylation event is a critical step in the activation of downstream signaling pathways. The level of phosphorylated TIE-2 can be detected using specific antibodies, typically via Western blotting.

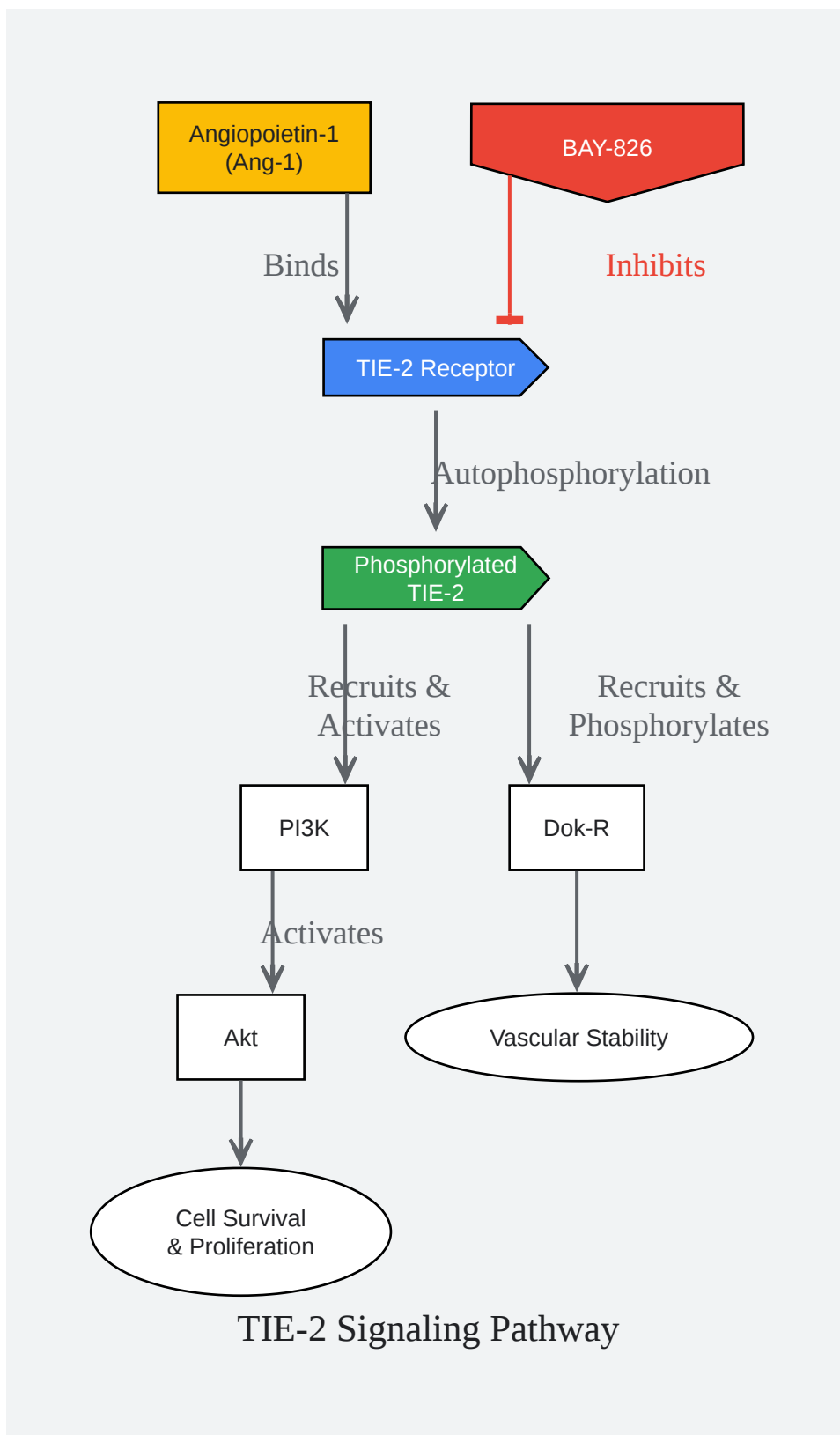
Protocol:

- Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to 80-90% confluency in endothelial cell growth medium.
- Serum Starvation: To reduce basal receptor tyrosine kinase activity, the cells are serum-starved for 4-6 hours prior to the experiment.
- Inhibitor Pre-incubation: Cells are pre-incubated with varying concentrations of **BAY-826** or DMSO (vehicle control) for a specified time (e.g., 10-30 minutes) at 37°C.
- Stimulation: Angiopoietin-1 (Ang-1) is added to the culture medium to a final concentration of 100-200 ng/mL and incubated for 15-30 minutes at 37°C to induce TIE-2 autophosphorylation.

- **Cell Lysis:** The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** The protein concentration of the cell lysates is determined using a BCA or Bradford protein assay.
- **Western Blotting:**
 - Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
 - The membrane is blocked with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
 - The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated TIE-2 (e.g., anti-phospho-Tie2 Tyr992).
 - After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - The signal is detected using an enhanced chemiluminescence (ECL) substrate.
 - To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total TIE-2.
- **Data Analysis:** The band intensities are quantified using densitometry software. The level of TIE-2 phosphorylation is expressed as the ratio of the phospho-TIE-2 signal to the total TIE-2 signal. The EC50 value for **BAY-826** is calculated from the dose-response curve.

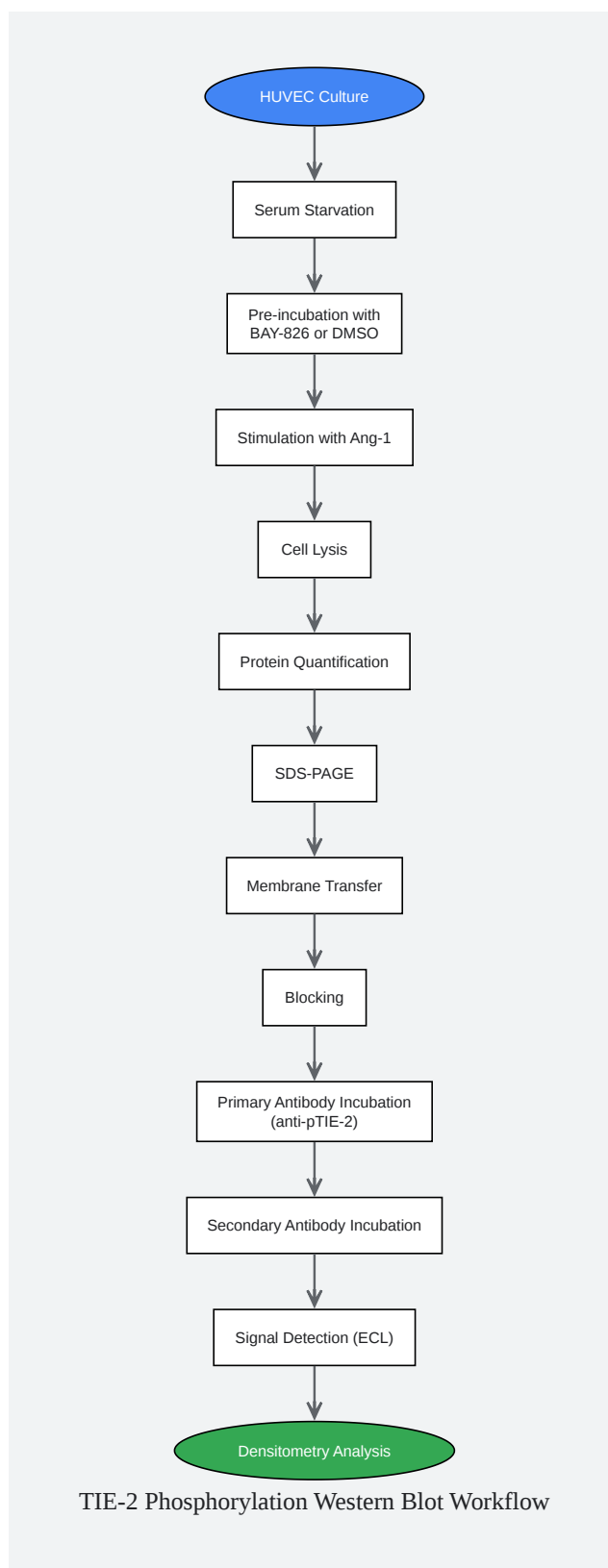
Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the TIE-2 signaling pathway and a typical experimental workflow.



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Caption: TIE-2 Signaling Pathway and Mechanism of **BAY-826** Inhibition.



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Caption: Experimental Workflow for TIE-2 Phosphorylation Western Blot.

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References

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